molecular formula C17H18ClNO4S2 B7832503 (3S4R)-3-(BENZYLAMINO)-4-(4-CHLOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

(3S4R)-3-(BENZYLAMINO)-4-(4-CHLOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832503
M. Wt: 399.9 g/mol
InChI Key: MFIVUWHCHDTPKN-IRXDYDNUSA-N
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Description

(3S4R)-3-(BENZYLAMINO)-4-(4-CHLOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrothiophene ring, a benzyl group, and a chlorophenylsulfonyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S4R)-3-(BENZYLAMINO)-4-(4-CHLOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, including the formation of the tetrahydrothiophene ring and the introduction of the benzyl and chlorophenylsulfonyl groups. Common reagents used in these reactions include sulfur-containing compounds, benzyl halides, and chlorophenylsulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S4R)-3-(BENZYLAMINO)-4-(4-CHLOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or chlorophenyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives of the original compound. These products can be further utilized in various applications or as intermediates in more complex syntheses.

Scientific Research Applications

(3S4R)-3-(BENZYLAMINO)-4-(4-CHLOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (3S4R)-3-(BENZYLAMINO)-4-(4-CHLOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-N-allyl-4-[(4-chlorophenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide
  • (3S,4R)-4-[(4-Chlorophenyl)sulfonyl]-N-methyl-N-[2-(4-pyridyl)ethyl]tetrahydrothiophen-3-amine 1,1-dioxide

Uniqueness

Compared to similar compounds, (3S4R)-3-(BENZYLAMINO)-4-(4-CHLOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE stands out due to its specific stereochemistry and the presence of the benzyl group

Properties

IUPAC Name

(3S,4R)-N-benzyl-4-(4-chlorophenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S2/c18-14-6-8-15(9-7-14)25(22,23)17-12-24(20,21)11-16(17)19-10-13-4-2-1-3-5-13/h1-9,16-17,19H,10-12H2/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIVUWHCHDTPKN-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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